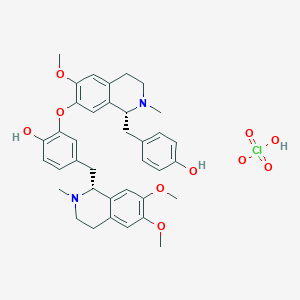
Liensinine Perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Liensinine Perchlorate is an isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. It has been shown to exhibit various pharmacological effects, including anti-cancer activity . This compound is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
科学研究应用
Liensinine Perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential use in treating various types of cancer, including colorectal cancer and gallbladder cancer
Industry: Used in the development of new therapeutic agents and drugs.
作用机制
Liensinine Perchlorate exerts its effects by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This inhibition leads to the suppression of inflammatory factor levels and the induction of apoptosis in cancer cells . The compound also affects the PI3K/AKT pathway, which is involved in cell proliferation and survival .
安全和危害
Safety data for Liensinine Perchlorate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Liensinine Perchlorate has shown promise in treating colorectal cancer and non-small-cell lung cancer . It could potentially be developed as a novel autophagy/mitophagy inhibitor, and a combination of this compound with classical chemotherapeutic drugs could represent a novel therapeutic strategy for the treatment of these cancers .
生化分析
Biochemical Properties
Liensinine Perchlorate interacts with various enzymes and proteins, causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . The nature of these interactions is largely due to the activation of the JNK signaling pathway .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the JNK signaling pathway .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause cell cycle arrest, mitochondrial dysfunction, and apoptosis in CRC cells . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to markedly suppress the growth of CRC tumor xenografts in nude mice .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions
Liensinine Perchlorate can be synthesized through a series of chemical reactions involving isoquinoline alkaloids. The preparation and purification method involves extracting the compound from the seed embryo of Nelumbo nucifera Gaertn . The process is simpler, more convenient, and more efficient compared to traditional methods .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to ensure high yield and purity of the compound, making it suitable for various scientific and medical applications .
化学反应分析
Types of Reactions
Liensinine Perchlorate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have different pharmacological properties and applications .
相似化合物的比较
Similar Compounds
Isoliensinine: Another isoquinoline alkaloid with similar pharmacological properties.
Neferine: Known for its anti-cancer and anti-inflammatory effects.
Daurisoline: Exhibits similar biological activities, including anti-arrhythmias and anti-hypertension.
Uniqueness
Liensinine Perchlorate is unique due to its specific mechanism of action and its ability to inhibit multiple signaling pathways involved in cancer cell proliferation and survival . This makes it a promising candidate for the development of new therapeutic agents and drugs.
属性
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-XBPPRYKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?
A1: Research indicates that this compound exerts its anticancer effects against colorectal cancer cells through several mechanisms:
- Induction of Apoptosis: this compound has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []
- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []
- JNK Pathway Activation: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []
Q2: Does this compound demonstrate selective toxicity towards cancer cells?
A2: A study observed that this compound exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.
Q3: What is the significance of the total synthesis of this compound?
A3: The successful total synthesis of this compound [] is significant for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)

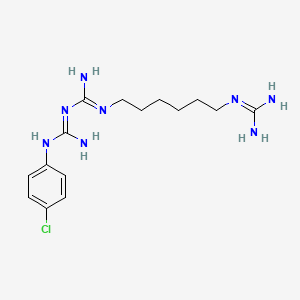
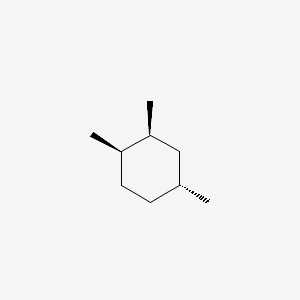
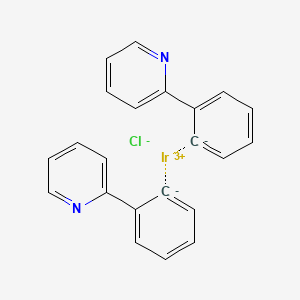
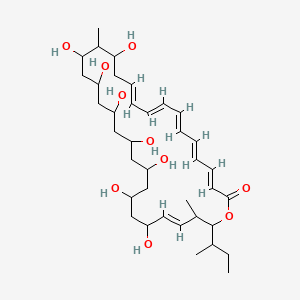
![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
